N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
CAS No.: 397277-21-3
Cat. No.: VC4948113
Molecular Formula: C25H24N2O3S2
Molecular Weight: 464.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 397277-21-3 |
|---|---|
| Molecular Formula | C25H24N2O3S2 |
| Molecular Weight | 464.6 |
| IUPAC Name | N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide |
| Standard InChI | InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28) |
| Standard InChI Key | XCERDEOBBJHGLF-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC |
Introduction
The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide is a complex organic molecule belonging to the class of benzothiazole derivatives. Benzothiazoles are widely studied due to their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticonvulsants, anticancer agents, and enzyme inhibitors.
Structural Overview
This compound features a benzothiazole core, a tetrahydrobenzothiophene moiety, and a dimethoxybenzamide functional group. The structural complexity allows for multiple interactions with biological targets, making it a candidate for pharmacological evaluation.
| Property | Details |
|---|---|
| Molecular Formula | C23H22N2O3S2 |
| Molecular Weight | 454.57 g/mol |
| Core Functional Groups | Benzothiazole, Benzothiophene, Dimethoxybenzamide |
| Key Features | Aromaticity, sulfur atoms in heterocycles, methoxy substituents |
Synthesis Pathway
The synthesis of this compound typically involves:
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Condensation reactions to form the benzothiazole core.
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Cyclization to introduce the tetrahydrobenzothiophene ring.
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Coupling with dimethoxybenzoyl chloride to yield the final benzamide derivative.
Anti-inflammatory Potential
Molecular docking studies on related compounds suggest that such derivatives may act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Anticancer Activity
Structural analogs of benzothiazole-based compounds have exhibited cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves cell cycle arrest and apoptosis induction .
Spectroscopic Characterization
To confirm its structure, the compound can be analyzed using:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR spectra provide information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups like amides and aromatic rings.
Comparative Analysis with Related Compounds
The table below compares the properties of this compound with structurally similar derivatives:
| Compound | Activity | Toxicity Profile | Applications |
|---|---|---|---|
| N-(1,3-Benzothiazol-2-YL)-4-methoxybenzamide | Anticonvulsant | Low neurotoxicity | CNS disorders |
| N-(1,3-Benzothiazol-2-YL)-3-methoxybenzamide | Anti-inflammatory | Low hepatotoxicity | Inflammation management |
| N-[3-(1,3-Benzothiazol-2-YL)] Dimethoxybenzamide | Potential anticancer agent | Requires further testing | Oncology research |
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